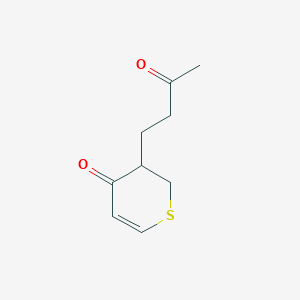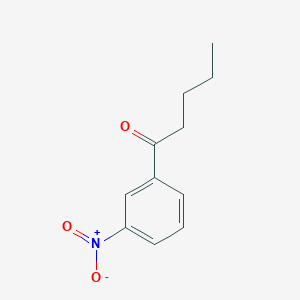![molecular formula C13H8ClFN2O4 B14131129 6-Chloro-2-[(4-fluorophenyl)amino]-3-nitrobenzoic acid](/img/structure/B14131129.png)
6-Chloro-2-[(4-fluorophenyl)amino]-3-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-[(4-fluorophenyl)amino]-3-nitrobenzoic acid is an aromatic compound with significant potential in various scientific fields. This compound is characterized by the presence of a chloro group, a fluorophenylamino group, and a nitro group attached to a benzoic acid core. Its unique structure allows it to participate in diverse chemical reactions and exhibit various biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-[(4-fluorophenyl)amino]-3-nitrobenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Chlorination: The chloro group is introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride.
Amination: The fluorophenylamino group is attached through a nucleophilic substitution reaction, where 4-fluoroaniline reacts with the chlorinated nitrobenzoic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-[(4-fluorophenyl)amino]-3-nitrobenzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols, bases like sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 6-Chloro-2-[(4-fluorophenyl)amino]-3-aminobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding nitroso or nitro derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-2-[(4-fluorophenyl)amino]-3-nitrobenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-[(4-fluorophenyl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-2-[(4-cyanophenyl)amino]-3-nitrobenzoic acid
- 6-Chloro-2-[(4-methylphenyl)amino]-3-nitrobenzoic acid
- 6-Chloro-2-[(4-methoxyphenyl)amino]-3-nitrobenzoic acid
Uniqueness
6-Chloro-2-[(4-fluorophenyl)amino]-3-nitrobenzoic acid is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Propiedades
Fórmula molecular |
C13H8ClFN2O4 |
|---|---|
Peso molecular |
310.66 g/mol |
Nombre IUPAC |
6-chloro-2-(4-fluoroanilino)-3-nitrobenzoic acid |
InChI |
InChI=1S/C13H8ClFN2O4/c14-9-5-6-10(17(20)21)12(11(9)13(18)19)16-8-3-1-7(15)2-4-8/h1-6,16H,(H,18,19) |
Clave InChI |
SXNPDMJVMZFUIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=C(C=CC(=C2C(=O)O)Cl)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14131082.png)
![5-({[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]oxy}methyl)-1,3,4-oxadiazole-2-thiol](/img/structure/B14131094.png)

![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B14131101.png)



![Methyl N-[(4-methoxyphenyl)methyl]carbamate](/img/structure/B14131136.png)
![Thiazolo[4,5-d]pyriMidin-2(3H)-one, 7-[[(1R)-1-(hydroxyMethyl)-3-Methylbutyl]aMino]-5-[[(1S)-1-phenylethyl]thio]-](/img/structure/B14131139.png)
